4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with various functional groups including dimethylsulfamoyl, dioxo-dihydro-thiophenyl, and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group through sulfonation reactions. The dioxo-dihydro-thiophenyl group can be introduced via cyclization reactions, and the ethoxyphenyl group can be added through etherification reactions. Each step requires specific reagents, catalysts, and reaction conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods often employ advanced techniques such as automated reactors, high-throughput screening, and process optimization to achieve efficient and sustainable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo-dihydro-thiophenyl group to a thiol or thioether.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases, pending further research and clinical trials.
Industry: As a specialty chemical in the production of pharmaceuticals, agrochemicals, or advanced materials.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)benzamide depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to specific biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)benzamide include other benzamide derivatives with different substituents. Examples include:
- N-(4-ethoxyphenyl)-4-(methylsulfamoyl)benzamide
- N-(4-methoxyphenyl)-4-(dimethylsulfamoyl)benzamide
- N-(4-ethoxyphenyl)-4-(ethylsulfamoyl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the dioxo-dihydro-thiophenyl group, in particular, may provide unique reactivity and biological activity compared to other benzamide derivatives.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S2/c1-4-29-19-9-7-17(8-10-19)23(18-13-14-30(25,26)15-18)21(24)16-5-11-20(12-6-16)31(27,28)22(2)3/h5-14,18H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAKVCRBDWPECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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